N-[2-(3-methoxyphenyl)ethyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide
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Overview
Description
N-[2-(3-methoxyphenyl)ethyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a piperidinylpyridazinyl moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenyl)ethyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The key steps include:
Formation of the methoxyphenyl ethylamine: This can be achieved through the reaction of 3-methoxybenzaldehyde with ethylamine under reductive amination conditions.
Synthesis of the piperidinylpyridazinyl intermediate: This involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.
Coupling reaction: The final step involves the coupling of the methoxyphenyl ethylamine with the piperidinylpyridazinyl intermediate using acylation reagents to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenyl)ethyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form hydroxyl derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phenolic derivatives, hydroxyl derivatives, and various substituted acetamides, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has focused on its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to receptors: It may interact with specific receptors in the body, modulating their activity.
Inhibiting enzymes: The compound can inhibit certain enzymes, affecting biochemical pathways.
Modulating signaling pathways: It may influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
- N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide
Uniqueness
N-[2-(3-methoxyphenyl)ethyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its combination of a methoxyphenyl group, a piperidinylpyridazinyl moiety, and an acetamide functional group makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-27-18-7-5-6-16(12-18)8-9-21-19(25)15-24-20(26)13-17(14-22-24)23-10-3-2-4-11-23/h5-7,12-14H,2-4,8-11,15H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPGSYLWTLPPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CN2C(=O)C=C(C=N2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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